1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone]: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring substituted with a hydrazone group, which is further connected to a methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone] typically involves the condensation of 1,3-diketone compounds with hydrazine monohydrate in ethanol. The 1,3-diketone compounds are prepared from aryl methyl ketones via Claisen condensation with aromatic esters. The crude products are then recrystallized from dilute ethanol solution to yield the desired pyrazole derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: 1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the hydrazone group, potentially leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: 1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone] is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological studies due to its potential pharmacological activities. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its ability to interact with biological targets and pathways, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The hydrazone group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrazole ring can participate in various chemical reactions, further modulating the compound’s effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-pyrazole-3,5-dione: Another pyrazole derivative with similar structural features but different substitution patterns.
3-methoxyphenylhydrazone derivatives: Compounds with the same hydrazone group but different core structures.
Uniqueness: 1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(3-methoxyphenyl)diazenyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-8-4-2-3-7(5-8)12-13-9-6-11-14-10(9)15/h2-6H,1H3,(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJCWAYWFIDYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=NC2=CNNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.